molecular formula C15H18N4O B2585319 2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole CAS No. 2034490-79-2

2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2585319
CAS No.: 2034490-79-2
M. Wt: 270.336
InChI Key: HOWDJLBKUZUVBO-UHFFFAOYSA-N
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Description

2-[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a synthetic chemical compound featuring a 1,2,3-triazole ring linked to a pyrrolidine scaffold. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry and chemical biology due to its potential to engage in hydrogen bonding and dipole interactions with biological targets . This makes compounds containing this ring system of high interest for the development of pharmacological tools and probes. Research into analogous 1,2,3-triazole derivatives has shown a diverse range of potential biological activities, including antimicrobial, anticancer, and antimalarial properties, often through mechanisms such as enzyme inhibition . For instance, some 1,2,3-triazole-based compounds are being investigated for their role in inhibiting parasitic targets like the bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) in Plasmodium falciparum , while others have been designed as potential inhibitors of angiogenesis via targets like VEGFR-2 in cancer research . The specific research value of this compound would be determined by its unique structural configuration, and it is intended for use by qualified scientists in laboratory investigations.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-7-12(2)9-13(8-11)15(20)18-6-3-14(10-18)19-16-4-5-17-19/h4-5,7-9,14H,3,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWDJLBKUZUVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(C2)N3N=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the benzoyl group and the triazole ring. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

Scientific Research Applications

2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Regiochemical Isomerism

The target compound belongs to the 2H-1,2,3-triazole subclass, distinct from the more common 1H-1,2,3-triazoles. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) produces 1,4-disubstituted 1H-1,2,3-triazoles , whereas thermal rearrangements of arylhydrazones yield 2,5-disubstituted 2H-1,2,3-triazole 1-oxides .

Structural and Functional Differences

Compound Class Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound 2H-1,2,3-triazole 1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl Likely thermal rearrangement High lipophilicity; potential for chiral interactions due to pyrrolidine
1,4-Substituted 1H-Triazoles 1H-1,2,3-triazole Variable (e.g., alkyl, aryl) CuAAC High regioselectivity; biocompatible
2H-Triazole 1-Oxides 2H-1,2,3-triazole 1-oxide Aryl, hydroximino arylmethyl Thermal rearrangement Oxidized form; possible instability under reducing conditions

Reactivity and Stability

The pyrrolidine and benzoyl groups in the target compound may enhance stability compared to simpler triazoles. In contrast, 2H-1,2,3-triazole 1-oxides () are prone to further oxidation or reduction due to the labile N-oxide group . CuAAC-derived 1,4-triazoles exhibit robust stability under physiological conditions, making them popular in drug discovery .

Biological Activity

The compound 2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4OC_{15}H_{18}N_4O. The triazole ring is known for its ability to coordinate with metal ions and its role in various biological processes.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been tested against various fungal strains:

  • Candida albicans
  • Aspergillus fumigatus

In vitro studies demonstrated that the compound inhibits fungal growth by disrupting cell membrane integrity and function.

Antibacterial Activity

The antibacterial activity of this compound was assessed against several Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus
  • Escherichia coli

Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting potential as an antibacterial agent.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound:

  • In vitro assays showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound may be attributed to its ability to:

  • Inhibit key enzymes involved in fungal and bacterial metabolism.
  • Interact with DNA and RNA synthesis pathways in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antifungal Efficacy : A study published in Mycopathologia showed that the compound reduced the viability of Candida albicans by over 70% at a concentration of 50 µg/mL after 24 hours of exposure.
  • Antibacterial Properties : Research in Journal of Antimicrobial Chemotherapy reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.
  • Anticancer Activity : A study featured in Cancer Letters demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 cells at a concentration of 25 µM within 48 hours.

Data Summary Table

Activity TypeTarget Organism/Cell LineConcentration TestedResult
AntifungalCandida albicans50 µg/mL>70% viability reduction
AntibacterialStaphylococcus aureus32 µg/mLSignificant inhibition
AnticancerMCF-7 (breast cancer)25 µM50% cell viability reduction

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